molecular formula C10H10BNO2 B1403754 (8-Methylquinolin-3-yl)boronic acid CAS No. 1370040-72-4

(8-Methylquinolin-3-yl)boronic acid

Número de catálogo: B1403754
Número CAS: 1370040-72-4
Peso molecular: 187 g/mol
Clave InChI: QNMGKSYRNLBGNT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (8-Methylquinolin-3-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds . The reaction generally requires a palladium catalyst, a base, and a boronic acid derivative. The conditions are usually mild and tolerant of various functional groups, making this method highly efficient for synthesizing complex molecules.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale Suzuki-Miyaura coupling reactions. These reactions are optimized for high yield and purity, often using continuous flow reactors to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Suzuki-Miyaura Cross-Coupling Reactions

(8-Methylquinolin-3-yl)boronic acid participates in palladium-catalyzed Suzuki-Miyaura reactions to form biaryl structures, a cornerstone of modern organic synthesis. Key findings include:

  • Catalytic Systems : Optimal yields are achieved using Pd(OAc)₂ with XPhos ligand and KOAc base in toluene at 100°C . Alternative systems like [(dppf)PdCl₂] with Cs₂CO₃ in water/1,4-dioxane (1:3) at 100°C also demonstrate efficacy .

  • Substrate Scope : The compound couples with aryl halides (e.g., 4-bromophenoxyquinoline derivatives) to yield biaryls (e.g., 5a–5o ), with yields ranging from 55% to 75% depending on substituents .

  • Mechanistic Insight : Transmetalation proceeds via a boronate intermediate, where the boron atom coordinates to palladium, followed by reductive elimination .

Table 1: Representative Suzuki-Miyaura Reaction Conditions

SubstrateCatalyst SystemBaseSolventYield (%)Source
4-Bromophenoxyquinoline[(dppf)PdCl₂] (5 mol %)Cs₂CO₃H₂O/1,4-dioxane63–75
Aryl HalidesPd(OAc)₂/XPhosKOAcToluene35–45

Formation of Boronate Esters and Derivatives

The boronic acid group enables conversion into stabilized boronates:

  • Trifluoroborate Salts : Treatment with KHF₂ in MeOH yields potassium trifluoroborates (e.g., 10 ), which enhance stability and solubility for storage .

  • Oxaboroles : Reaction with diols under dehydrating conditions forms cyclic boronate esters, useful in sensor design .

Complexation with Biological Molecules

The Lewis acidic boron atom forms reversible complexes with biomolecules:

  • Sugar Binding : Exhibits strong binding to D-fructose (Keq = 120 M⁻¹ at pH 7.4) via boronate ester formation, outperforming phenylboronic acid analogs .

  • Protein Interactions : Coordinates with electron-rich residues (e.g., Thr347, Glu353) in breast cancer protein 3ERT, as shown by molecular docking studies .

Substituent Effects on Reactivity

The 8-methyl group on the quinoline ring influences electronic and steric properties:

  • Electronic Modulation : The methyl group donates electron density to the quinoline ring, reducing boron’s Lewis acidity compared to fluoro-substituted analogs (e.g., 8-fluoroquinolin-3-yl boronic acid) .

  • Steric Hindrance : Ortho-substituted derivatives (e.g., 2-methylphenylboronic acid) show reduced reactivity in cross-couplings due to hindered Pd-B interaction .

Mechanistic Studies and Side Reactions

  • Disproportionation : Under basic conditions, this compound undergoes partial disproportionation to borinic acid (5 ) and boroxine .

  • Competitive Pathways : In the presence of excess Pd(0), deboronation or protodeboronation may occur, necessitating optimized catalyst loading .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Pharmaceutical Development

(8-Methylquinolin-3-yl)boronic acid serves as a versatile building block for synthesizing novel drug candidates. The quinoline core is recognized as a privileged scaffold in medicinal chemistry, often associated with various biological activities. The incorporation of the boronic acid group facilitates Suzuki-Miyaura coupling reactions, enabling the construction of complex molecules that may exhibit therapeutic properties.

1.2 Biological Activity

Research indicates that this compound can interact with biological targets through boron coordination chemistry. This interaction is particularly relevant in cancer therapy, where boronic acids are explored as inhibitors for specific enzymes involved in metabolic pathways. Notably, studies have shown that this compound can form stable complexes with biomolecules, driven by the Lewis acidity of the boron atom, which allows coordination with electron-rich sites on proteins or nucleic acids.

Case Study: Inhibition of Homeodomain Interacting Protein Kinase 2 (HIPK2)

A recent study demonstrated the potential of borylated quinolines, including derivatives of this compound, as inhibitors of HIPK2, a key regulator in kidney fibrosis progression. The research highlighted a Pd-catalyzed borylation method that efficiently synthesized these compounds, which were further evaluated for their pharmacological activity .

Organic Synthesis

2.1 Cross-Coupling Reactions

The boronic acid functional group in this compound enables its participation in various cross-coupling reactions, which are essential for constructing complex organic molecules. These reactions are pivotal in synthesizing pharmaceuticals and agrochemicals .

2.2 Synthesis Methodologies

Several synthetic routes have been developed for this compound, including:

Synthesis Method Description
Pd-Catalyzed BorylationEfficiently introduces boron into quinoline derivatives under mild conditions .
Suzuki-Miyaura CouplingUtilizes the boronic acid moiety to couple with aryl halides to form biaryl compounds.

These methodologies highlight the compound's utility in organic synthesis and its role as a precursor for more complex structures.

Material Science

3.1 Sensor Development

The unique properties of boronic acids allow this compound to be utilized in developing self-assembling materials and sensors. Its ability to form reversible covalent bonds with certain functional groups makes it suitable for creating responsive materials that can detect specific analytes.

Mecanismo De Acción

The mechanism of action of (8-Methylquinolin-3-yl)boronic acid involves its interaction with specific molecular targets. In medicinal chemistry, boronic acids are known to inhibit enzymes by forming reversible covalent bonds with active site residues. This interaction can modulate the activity of the enzyme, leading to therapeutic effects. The exact molecular pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

  • (8-Methylquinolin-2-yl)boronic acid
  • (8-Methylquinolin-4-yl)boronic acid
  • (8-Methylquinolin-5-yl)boronic acid

Uniqueness

(8-Methylquinolin-3-yl)boronic acid is unique due to its specific substitution pattern on the quinoline ring, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for developing selective inhibitors and other therapeutic agents .

Actividad Biológica

(8-Methylquinolin-3-yl)boronic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on anticancer, antibacterial, and potential therapeutic applications, supported by data tables and relevant research findings.

Overview of Boronic Acids

Boronic acids, including this compound, are known for their ability to form reversible covalent bonds with diols and have been utilized in various medicinal applications. Their unique chemical properties enable them to act as enzyme inhibitors, particularly in cancer therapy and antibacterial treatments.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties.

The mechanism of action primarily involves the inhibition of proteasome activity, which is crucial for regulating the cell cycle and apoptosis. For instance, boronic acid derivatives have been shown to stop cell cycle progression at the G2/M phase in cancer cells, leading to growth inhibition .

Case Studies

  • Inhibitory Potency : In vitro studies revealed that compounds similar to this compound possess IC50 values ranging from 6 nM to 8 nM against various cancer cell lines, indicating potent inhibitory effects on tumor growth .
  • Pharmacokinetics : Pharmacokinetic studies in animal models suggest that these compounds can be administered intravenously with promising bioavailability, although further optimization is needed to enhance targeting efficacy .

Antibacterial Activity

Boronic acids have also been explored for their antibacterial properties, particularly against resistant bacterial strains.

The antibacterial activity is attributed to the ability of boronic acids to inhibit β-lactamases, enzymes that confer resistance to β-lactam antibiotics. The interaction occurs through covalent binding to serine residues within the active site of these enzymes .

Research Findings

  • Inhibitory Constants : Compounds derived from this compound demonstrate low inhibitory constants (Ki) against class C β-lactamases, with values as low as 0.004 µM reported for highly resistant strains .
  • Biofilm Inhibition : Recent studies have highlighted the potential of these compounds in preventing biofilm formation by Pseudomonas aeruginosa, a common pathogen in nosocomial infections .

Data Summary Table

Activity Type IC50/Ki Values Target/Mechanism References
Anticancer 6 - 8 nMProteasome inhibition; G2/M phase arrest
Antibacterial 0.004 - 0.008 µMβ-lactamase inhibition
Biofilm Inhibition Ki = 0.5 pMInhibition of biofilm formation

Future Directions

The ongoing research into this compound suggests several avenues for future exploration:

  • Lead Optimization : Further structural modifications may enhance solubility and target specificity for both anticancer and antibacterial applications.
  • Combination Therapies : Investigating the efficacy of this compound in combination with existing therapies could yield synergistic effects, particularly in resistant strains or advanced-stage cancers.
  • Clinical Trials : Transitioning from preclinical studies to clinical trials will be crucial for assessing the therapeutic potential and safety profile of this compound.

Propiedades

IUPAC Name

(8-methylquinolin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BNO2/c1-7-3-2-4-8-5-9(11(13)14)6-12-10(7)8/h2-6,13-14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNMGKSYRNLBGNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=CC=CC(=C2N=C1)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1370040-72-4
Record name (8-methylquinolin-3-yl)boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(8-Methylquinolin-3-yl)boronic acid
Reactant of Route 2
Reactant of Route 2
(8-Methylquinolin-3-yl)boronic acid
Reactant of Route 3
Reactant of Route 3
(8-Methylquinolin-3-yl)boronic acid
Reactant of Route 4
Reactant of Route 4
(8-Methylquinolin-3-yl)boronic acid
Reactant of Route 5
Reactant of Route 5
(8-Methylquinolin-3-yl)boronic acid
Reactant of Route 6
Reactant of Route 6
(8-Methylquinolin-3-yl)boronic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.